Carboxymethyl chitosan

Vue d'ensemble

Description

Carboxymethyl chitosan (CMC) is a water-soluble derivative of chitosan, a natural biopolymer modified from chitin . It has been widely used in drug delivery and tissue engineering applications due to its unique properties including biocompatibility, mucoadhesion, non-toxicity, and capability to form gels . It also has higher moisture absorption and moisture retention, higher chelating and sorption abilities as well as better biological properties than chitosan .

Synthesis Analysis

Carboxymethyl chitosan (CMC) with a high degree of substitution (50%) has been synthesized and further characterized by FTIR, NMR spectroscopy, and thermal analysis (TGA/DTA) . The synthesis of carboxymethyl chitosan (CMCH) was acquired from chitosan . CMCS-based hydrogels can be obtained through physical approaches such as hydrogen bonding, freeze-thawing, and ionotropic gelation, or via chemical approaches such as grafting, free-radical polymerization, enzymatic reaction, and condensation reaction .

Molecular Structure Analysis

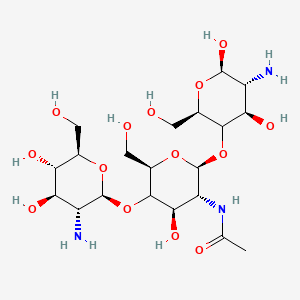

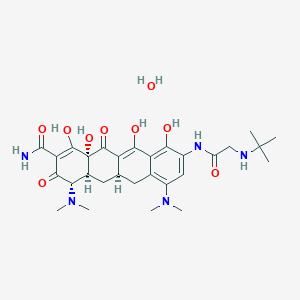

Chitosan is a natural polymer composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) . The carboxymethylation of chitosan shifts some transitions into the following wavelengths: S1 = 27,027 cm−1, S2 = 29,411 cm−1, S3 = 33,898 cm−1, S4 = 35,587 cm−1 and S5 = 39,215 cm−1 .

Chemical Reactions Analysis

Carboxymethyl chitosan hydrogels (CMCH) cross-linked with catechin in the presence of laccase (CMCH-C-L) were obtained . The –NH2 group of chitosan unit is reacted with the carbonyl group of aldehyde- glyoxylic acid, and then hydrogenated by reaction with NaBH4 or NaCNBH3 to give N-carboxymethyl chitosan .

Physical And Chemical Properties Analysis

Carboxymethyl chitosan (CMCS) has been widely used for the synthesis of hydrogels because of its good water solubility, biocompatibility, and biodegradability . It also possesses not only a good solubility in water, but also has unique chemical, physical and biological properties such as high viscosity, large hydrodynamic volume, low toxicity, biocompatibility and good ability to form films, fibers and hydrogels .

Applications De Recherche Scientifique

Drug and Vaccine Delivery

CMC has been extensively studied for drug and vaccine delivery due to its chemical characteristics and technical feasibility. It is used in various forms such as hydrogels, fibers, films, and nanoparticulate systems, leveraging its bioactive properties for efficient delivery .

Tissue Engineering and Wound Healing

In the field of tissue engineering, CMC’s biocompatibility makes it an excellent material for scaffolds. It promotes wound healing due to its antibacterial properties and ability to facilitate tissue regeneration .

Antibacterial and Antifungal Applications

The antibacterial and antifungal properties of CMC make it suitable for use in coatings, films, and other materials that require microbial resistance, contributing to hygiene and safety in various environments .

Antioxidant Properties

CMC exhibits antioxidant properties, which are beneficial in preventing oxidative stress in biological systems. This application is crucial in cosmetics and pharmaceuticals to protect against free radical damage .

Electrical Energy Storage

Chitosan derivatives like CMC have been applied in electrical energy storage devices such as batteries and fuel cells, serving as an electrolyte material to improve compatibility and performance .

Bioimaging

Due to its water solubility and non-toxic nature, CMC is utilized in bioimaging applications. It helps in enhancing the visibility of biological tissues during imaging procedures .

Cosmetics

In cosmetics, CMC is used for its moisturizing and film-forming abilities, contributing to the texture and stability of cosmetic products while offering skin protection benefits .

Food Industry

CMC finds applications in the food industry as a thickening agent, stabilizer, and to improve the shelf life of food products by inhibiting microbial growth .

Mécanisme D'action

Target of Action

Carboxymethyl chitosan (CMC) is a derivative of chitosan, a biopolymer derived from natural chitin . It has been widely used for the development of targeted drug delivery systems, tissue engineering, wound healing materials, regenerative medicine, and many other biomedical applications . The primary targets of CMC are cells, where it interacts for applications in cell growth, tissue regeneration, and wound healing .

Mode of Action

CMC exhibits unique biocompatibility, solubility, and biodegradability properties . The mode of action of CMC involves its interaction with cells. The main reason for showing antibacterial activity is due to the presence of a positive charge of the quaternary ammonium salt that interacts with the negative charge lipids, proteins, and the carbohydrate residues on the bacterial cell surface .

Biochemical Pathways

It is known that cmc and its derivatives exhibit antibiofilm effects in different forms such as nanoparticles, fibers, etc, as well as in conjugation with other polymers

Pharmacokinetics

It is known that cmc has good water solubility, which can influence its bioavailability . More research is needed to fully understand the pharmacokinetics of CMC.

Result of Action

The result of CMC’s action is primarily seen in its bioactive properties, such as antimicrobial, wound healing, antitumor, and immunostimulating effects . It is valuable both for drug delivery systems and for its therapeutic purposes . In addition, CMC-based hydrogels exhibit outstanding physicochemical and biological properties, including interconnected porous morphology, self-healing and swelling performance, antibacterial activity, and stimuli sensitivity .

Action Environment

The action of CMC can be influenced by environmental factors. For instance, the water solubility of CMC at various pH environments is governed by the carboxymethylation degree . This suggests that the efficacy and stability of CMC can be influenced by the pH of the environment. Furthermore, the presence of carboxymethyl of CMC had a tendency to ionize H+, which increased the distance and weakened the hydrogen bonds between molecules .

Orientations Futures

Carboxymethyl chitosan takes its place among the most investigated derivatives. Due to its enhanced bioactive properties, such as antimicrobial, wound healing, antitumor, immunostimulating, etc., carboxymethyl chitosan is valuable both for drug delivery systems and for its therapeutic purposes . The excellent permeability-promoting property, good biocompatibility, and biodegradability of carboxymethyl chitosan and its derivatives make them ideal materials for local transdermal drug delivery .

Propriétés

IUPAC Name |

N-[(2S,3R,4R,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27)/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16?,17?,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNQXZLWHDQLRE-XADFZESNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C([C@H](O[C@H]1OC2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxymethyl chitosan | |

CAS RN |

83512-85-0 | |

| Record name | 83512-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1428220.png)

![Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate](/img/structure/B1428225.png)

![ethyl N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamothioyl}carbamate](/img/structure/B1428229.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B1428234.png)